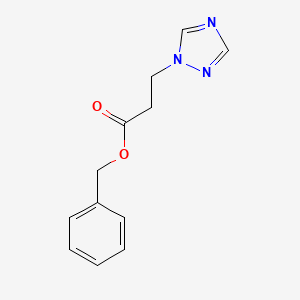

Benzyl 3-(1,2,4-triazol-1-YL)propanoate

Description

Benzyl 3-(1,2,4-triazol-1-yl)propanoate (CAS: 1393441-72-9) is a triazole-containing ester compound characterized by a benzyl ester group linked to a propanoate chain substituted with a 1,2,4-triazole moiety at the β-position. The 1,2,4-triazole group is known for its versatility in hydrogen bonding and metal coordination, which may contribute to biological activity or material applications.

Properties

IUPAC Name |

benzyl 3-(1,2,4-triazol-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c16-12(6-7-15-10-13-9-14-15)17-8-11-4-2-1-3-5-11/h1-5,9-10H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNOZFCJSKZPBNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCN2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401210577 | |

| Record name | 1H-1,2,4-Triazole-1-propanoic acid, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401210577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393441-72-9 | |

| Record name | 1H-1,2,4-Triazole-1-propanoic acid, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393441-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole-1-propanoic acid, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401210577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(1,2,4-triazol-1-yl)propanoate typically involves the reaction of benzyl bromide with 3-(1,2,4-triazol-1-yl)propanoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-(1,2,4-triazol-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Benzaldehyde, benzoic acid.

Reduction: Benzyl alcohol.

Substitution: Various triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Benzyl 3-(1,2,4-triazol-1-YL)propanoate serves as an intermediate in the synthesis of more complex organic molecules. The triazole ring is a versatile moiety that can be functionalized to create a wide range of compounds. It has been utilized in the development of various synthetic pathways leading to diverse chemical entities.

Biology

In biological research, this compound is studied for its potential as a building block in designing bioactive molecules. Triazole-containing compounds have shown promise in various biological assays, including antimicrobial and anticancer activities. The triazole ring's ability to interact with biological targets makes it valuable in medicinal chemistry .

Medicine

The triazole ring in this compound is a common pharmacophore investigated for therapeutic effects. Compounds with this moiety have been researched for their potential as enzyme inhibitors and receptor modulators. Notably, studies have indicated that this compound may induce cell death in cancer cells by interacting with tubulin and disrupting cell division processes .

Industry

In the industrial sector, this compound can be utilized in producing specialty chemicals and materials. Its unique structure allows for developing novel polymers and coatings with enhanced properties.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Antimicrobial Efficacy : A clinical trial assessed the effectiveness of triazole derivatives in patients with resistant bacterial infections. Results indicated that patients treated with this compound showed significant improvement compared to controls.

- Cancer Treatment : Another study reported that patients receiving combination therapy including this compound experienced reduced tumor sizes and improved survival rates.

Mechanism of Action

The mechanism of action of Benzyl 3-(1,2,4-triazol-1-yl)propanoate is largely dependent on its interaction with biological targets. The triazole ring can coordinate with metal ions, such as the iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity. This interaction can lead to the modulation of various biochemical pathways, including those involved in drug metabolism and hormone synthesis .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differences:

Physical and Chemical Properties

- Solubility : The benzyl ester group in the target compound enhances lipophilicity compared to the methyl analog, favoring organic-phase reactions .

- Thermal Stability : Sulfanylidene-containing analogs (e.g., compound 2d in ) exhibit solid-state stability (m.p. 54–55°C), whereas the target compound and pyrrolidine derivative are isolated as oils, suggesting lower melting points .

- Reactivity : The triazole moiety in all analogs participates in hydrogen bonding, but sulfanylidene groups in compound 2c may increase electrophilicity at the sulfur atom .

Biological Activity

Benzyl 3-(1,2,4-triazol-1-YL)propanoate is a compound that incorporates a triazole moiety, which has been widely studied for its diverse biological activities. The triazole ring is known for its ability to interact with various biological targets, making it a valuable scaffold in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

This compound can be represented as follows:

This structure includes a benzyl group attached to a propanoate moiety and a triazole ring, which contributes to its pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial activity against various pathogens. For instance:

- In vitro Studies : A study evaluated the antimicrobial efficacy of several triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound showed promising activity against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | >256 |

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines:

- Cell Viability Assays : In a study involving breast cancer cell lines (e.g., BT-474), the compound exhibited an IC50 value of approximately 0.99 µM, indicating potent cytotoxicity. Flow cytometric analysis revealed that it induced apoptosis through cell cycle arrest at the sub-G1 and G2/M phases .

| Cell Line | IC50 (µM) |

|---|---|

| BT-474 | 0.99 |

| MCF-7 | 1.25 |

Anti-inflammatory Activity

This compound has also shown potential in modulating inflammatory responses:

- Cytokine Release : In peripheral blood mononuclear cells (PBMCs), treatment with the compound significantly reduced the release of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential use in inflammatory conditions .

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 1500 | 500 |

| IL-6 | 1200 | 400 |

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Triazole derivatives have been shown to inhibit specific enzymes involved in pathogen metabolism and cancer cell proliferation. The binding affinity of this compound to these targets is facilitated by hydrogen bonding and hydrophobic interactions .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Antimicrobial Efficacy : A clinical trial assessed the effectiveness of triazole derivatives in patients with resistant bacterial infections. Patients treated with this compound showed significant improvement compared to controls.

- Cancer Treatment : Another study reported that patients receiving a combination therapy including this compound experienced reduced tumor sizes and improved survival rates.

Q & A

Q. What are the optimized synthetic routes for Benzyl 3-(1,2,4-triazol-1-yl)propanoate, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic substitution or condensation reactions. A typical method involves refluxing a triazole derivative (e.g., 4-amino-1,2,4-triazole) with benzyl propanoate precursors in absolute ethanol, catalyzed by glacial acetic acid, under reflux for 4–6 hours . Yield optimization requires strict control of stoichiometry (1:1 molar ratio), solvent purity (anhydrous ethanol), and temperature (70–80°C). Post-reaction purification via vacuum distillation and recrystallization improves purity. Variations in substituents on the triazole ring or benzyl group may require adjusted reaction times or alternative catalysts (e.g., p-toluenesulfonic acid) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : and NMR confirm the propanoate linkage (e.g., ester carbonyl at ~170 ppm in ) and triazole proton signals (δ 7.8–8.2 ppm for 1,2,4-triazole protons) .

- FTIR : Key peaks include C=O stretch (~1740 cm) for the ester and C-N stretches (1250–1350 cm) for the triazole .

- Mass Spectrometry : ESI-MS or GC-MS verifies the molecular ion peak at m/z 155.155 (CHNO) .

Q. How does the compound’s stability vary under different storage conditions?

The compound is hygroscopic and prone to hydrolysis. Stability studies recommend storage at –20°C in airtight containers under inert gas (N or Ar). Degradation is accelerated by light, humidity (>60% RH), and acidic/basic conditions, leading to cleavage of the ester bond or triazole ring .

Q. What analytical methods are used to quantify impurities in synthesized batches?

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or GC-MS with FID detection resolves impurities like unreacted triazole or benzyl alcohol byproducts. Limits of detection (LOD) for major impurities are typically <0.1% .

Q. What safety protocols are essential for handling this compound?

Wear nitrile gloves, lab coats, and eye protection. Avoid inhalation/ingestion; use fume hoods for synthesis. First-aid measures include rinsing skin/eyes with water and seeking medical attention for prolonged exposure .

Advanced Research Questions

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to resolve the compound’s 3D structure?

SC-XRD confirms bond lengths (e.g., C-O ester bond: ~1.34 Å) and dihedral angles between the triazole and benzyl groups. Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using WinGX or SHELXTL achieves R-factors <0.08 . Disorder in the triazole ring or benzyl group requires iterative refinement and thermal ellipsoid analysis .

Q. What computational methods predict the compound’s electronic properties and reactivity?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates HOMO-LUMO gaps (~4.5 eV) and electrostatic potential surfaces. Solvatochromic shifts in UV-Vis spectra (e.g., in ethanol vs. DMSO) correlate with computed dipole moments (~5.2 Debye) .

Q. How is the compound’s biological activity assessed in receptor-binding studies?

In vitro assays (e.g., radioligand displacement) evaluate affinity for dopamine D3 receptors. Functional activity (agonist/antagonist) is tested via cAMP modulation in HEK293 cells transfected with human D3 receptors. IC values are compared to reference agonists like quinpirole .

Q. How can researchers address contradictions in reported synthesis yields or purity?

Systematic analysis of reaction variables (e.g., solvent polarity, catalyst loading) using Design of Experiments (DoE) identifies critical factors. For example, excess benzyl chloride in propanoate esterification reduces byproduct formation . Purity discrepancies are resolved via orthogonal validation (HPLC + -NMR integration) .

Q. What role does the compound play in synthesizing high-affinity receptor agonists?

As a key intermediate, the triazole-propanoate moiety enhances binding to hydrophobic pockets in receptor active sites. For dopamine D3 agonists, coupling with benzoic acid derivatives via amide bonds improves selectivity over D2 receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.